An In-depth Technical Guide to 2-((4-Bromobenzyl)oxy)ethanol (CAS 400837-92-5)
An In-depth Technical Guide to 2-((4-Bromobenzyl)oxy)ethanol (CAS 400837-92-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-((4-Bromobenzyl)oxy)ethanol, a molecule with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and foundational chemical principles to offer predictive insights into its properties, reactivity, and potential applications.
Molecular Profile and Physicochemical Properties
2-((4-Bromobenzyl)oxy)ethanol is a bifunctional organic molecule incorporating a 4-bromobenzyl moiety and a primary alcohol. This unique combination of a reactive aromatic halide and a versatile hydroxyl group makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Structural Information
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} Structure of 2-((4-Bromobenzyl)oxy)ethanol
Physicochemical Data
| Property | Value | Source |
| CAS Number | 400837-92-5 | - |
| Molecular Formula | C₉H₁₁BrO₂ | - |
| Molecular Weight | 231.09 g/mol | [1] |
| Melting Point | Not available (Predicted to be a low-melting solid or liquid at room temperature) | Inferred from analogues[2][3] |
| Boiling Point | Not available (Predicted to be >200 °C at atmospheric pressure) | Inferred from analogues[2][3] |
| Density | Not available (Predicted to be >1 g/cm³) | Inferred from analogues[2][3] |
| Solubility | Not available (Predicted to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents) | Inferred from analogues[4][5] |
Analytical Characterization: A Predictive Approach
While experimental spectra for 2-((4-Bromobenzyl)oxy)ethanol are not published, its spectral characteristics can be reliably predicted based on the well-documented spectra of its constituent parts and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and ethanolic protons.
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Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Benzylic Protons (-O-CH₂-Ar): A singlet at approximately δ 4.5 ppm.
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Ethanol Protons (-O-CH₂-CH₂-OH): Two triplets, one around δ 3.7 ppm for the methylene group adjacent to the ether oxygen and another around δ 3.6 ppm for the methylene group adjacent to the hydroxyl group.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine atom (ipso-carbon) at a characteristically lower field.
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Benzylic Carbon (-O-CH₂-Ar): A signal around δ 72 ppm.
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Ethanol Carbons (-O-CH₂-CH₂-OH): Two signals are expected, one around δ 70 ppm and the other around δ 61 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-((4-Bromobenzyl)oxy)ethanol is predicted to exhibit the following characteristic absorption bands:
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O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ corresponding to the ether and alcohol C-O bonds.
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C-Br Stretch: A band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns would include the loss of the ethanol side chain and cleavage of the benzyl ether bond.
Reactivity and Synthetic Potential
The chemical reactivity of 2-((4-Bromobenzyl)oxy)ethanol is dictated by its three primary functional groups: the aryl bromide, the ether linkage, and the primary alcohol. This trifecta of reactivity makes it a highly versatile synthetic intermediate.
dot graph "Reactivity_of_2-((4-Bromobenzyl)oxy)ethanol" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Key reaction pathways for 2-((4-Bromobenzyl)oxy)ethanol.
Reactions at the Aryl Bromide
The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents on the aromatic ring, making it a powerful tool for generating molecular diversity.
Reactions of the Hydroxyl Group
The primary alcohol can undergo a variety of transformations, including:
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Oxidation: To form the corresponding aldehyde or carboxylic acid.
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Esterification: With carboxylic acids or their derivatives.
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Etherification: To generate more complex ether structures.
Potential Applications in Drug Discovery and Chemical Biology
The structural features of 2-((4-Bromobenzyl)oxy)ethanol make it an attractive starting material for the synthesis of biologically active molecules.
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Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The bromobenzyl group can be elaborated to explore the surrounding binding pocket, while the ethoxyethanol moiety can enhance solubility and provide a vector for further modification.
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Synthesis of Bioactive Compounds: The 4-bromobenzyl group is a common motif in a number of therapeutic agents. For instance, derivatives of bromophenols have been investigated for their antioxidant and anticancer activities.[6]
-
Molecular Probes: The aryl bromide can be used as a handle to attach fluorescent dyes, affinity tags, or other reporter groups, enabling the development of molecular probes to study biological processes.
Safety and Handling
While a specific safety data sheet for 2-((4-Bromobenzyl)oxy)ethanol is not available, the hazardous properties of its isomers, 2-bromobenzyl alcohol and 4-bromobenzyl alcohol, provide a strong indication of the necessary precautions.
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Hazard Classification (Predicted):
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Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
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Synthesis
A plausible synthetic route to 2-((4-Bromobenzyl)oxy)ethanol involves the Williamson ether synthesis. This would entail the reaction of 4-bromobenzyl bromide with an excess of ethylene glycol in the presence of a base.
dot graph "Synthesis_of_2-((4-Bromobenzyl)oxy)ethanol" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Proposed Williamson ether synthesis of 2-((4-Bromobenzyl)oxy)ethanol.
Conclusion
2-((4-Bromobenzyl)oxy)ethanol is a molecule of significant interest for chemical synthesis and drug discovery. While direct experimental data is currently sparse, a comprehensive understanding of its properties and reactivity can be inferred from related compounds. Its bifunctional nature provides a versatile platform for the generation of diverse and complex molecular structures, highlighting its potential as a valuable building block in the pursuit of new therapeutic agents and chemical probes. Further experimental investigation into the properties and biological activities of this compound is warranted.
References
-
Chem-Supply. 2-Bromobenzyl alcohol. Available from: [Link]
-
Chem-Supply. 4-Bromobenzyl alcohol. Available from: [Link]
-
PubChem. 4-Bromobenzyl alcohol. Available from: [Link]
-
PubChem. 2-Bromobenzyl alcohol. Available from: [Link]
-
NIST. 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
-
PubChem. 1-(4-Bromophenyl)ethanol. Available from: [Link]
- Google Patents. CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
-
Al-Fahd, A. N., et al. (2024). Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. PMC. Available from: [Link]
-
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available from: [Link]
-
Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available from: [Link]
-
PubChem. Alloxan. Available from: [Link]
Sources
- 1. 4-Bromobenzyl alcohol 99 873-75-6 [sigmaaldrich.com]
- 2. 2-Bromobenzyl alcohol [nanfangchem.com]
- 3. 4-Bromobenzyl alcohol [nanfangchem.com]
- 4. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
